molecular formula C17H22N2O B5001387 1-[(4-Methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol

1-[(4-Methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol

Cat. No.: B5001387
M. Wt: 270.37 g/mol
InChI Key: DHPRFKMRBJIMQT-UHFFFAOYSA-N
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Description

1-[(4-Methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol is a complex organic compound that belongs to the class of heterocyclic compounds It features a naphthalene ring system substituted with a diazepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol typically involves multi-step organic synthesis. One common method includes the alkylation of naphthalen-2-ol with a suitable diazepane derivative under basic conditions. The reaction may proceed as follows:

    Step 1: Protection of the hydroxyl group in naphthalen-2-ol.

    Step 2: Alkylation with 4-methyl-1,4-diazepane using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Step 3: Deprotection of the hydroxyl group to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The diazepane moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Formation of naphthaldehyde or naphthone derivatives.

    Reduction: Formation of reduced diazepane derivatives.

    Substitution: Formation of substituted diazepane-naphthalene derivatives.

Scientific Research Applications

1-[(4-Methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(4-Methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol involves its interaction with specific molecular targets. The diazepane moiety can interact with enzymes or receptors, modulating their activity. The naphthalene ring system can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. Pathways involved may include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

    1-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzene: Similar structure but with a benzene ring instead of a naphthalene ring.

    1-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenol: Similar structure but with a phenol group instead of a naphthalene ring.

Uniqueness: 1-[(4-Methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol is unique due to the presence of both the diazepane and naphthalene moieties, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[(4-methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-18-9-4-10-19(12-11-18)13-16-15-6-3-2-5-14(15)7-8-17(16)20/h2-3,5-8,20H,4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPRFKMRBJIMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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